molecular formula C18H19N3O2 B5076662 (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-methylphenyl)methanone

(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-methylphenyl)methanone

Cat. No.: B5076662
M. Wt: 309.4 g/mol
InChI Key: LXFQRPIBDAZDBQ-UHFFFAOYSA-N
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Description

(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-methylphenyl)methanone is a complex organic compound that features a pyrazole ring fused with a pyridine ring and a phenyl group

Properties

IUPAC Name

(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-16-12-18(23,15-8-10-19-11-9-15)21(20-16)17(22)14-6-4-13(2)5-7-14/h4-11,23H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFQRPIBDAZDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C2=CC=NC=C2)O)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Pyridine Ring Introduction: The pyridine ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Coupling with Phenyl Group: The final step involves coupling the pyrazole-pyridine intermediate with a 4-methylphenyl group using a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Catalysts: Use of catalysts such as Lewis acids to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogens or other electrophiles/nucleophiles.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Biological Probes: Used in the study of biological pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Sensors: Component in the design of sensors for detecting various substances.

Mechanism of Action

The mechanism of action of (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-methylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-chlorophenyl)methanone
  • (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-fluorophenyl)methanone
  • (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-nitrophenyl)methanone

Uniqueness

  • Functional Groups : The presence of both hydroxyl and ethyl groups on the pyrazole ring.
  • Substitution Pattern : The specific substitution pattern on the phenyl ring.
  • Biological Activity : Unique interactions with biological targets compared to similar compounds.

This detailed article provides a comprehensive overview of (3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-(4-methylphenyl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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